

experimental protocol for using 1-Cyclohexanecarbonyl-3-methylpiperazine

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Compound of Interest

Compound Name: 1-Cyclohexanecarbonyl-3-methylpiperazine

CAS No.: 1240574-50-8

Cat. No.: B3093187

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Application Note: High-Throughput Synthesis and Pharmacological Screening of **1-Cyclohexanecarbonyl-3-methylpiperazine** Derivatives for CNS Targets

Scientific Rationale & Structural Causality

In central nervous system (CNS) drug discovery, the piperazine heterocycle is universally recognized as a "privileged scaffold" due to its ability to modulate pharmacokinetic and pharmacodynamic properties[1]. **1-Cyclohexanecarbonyl-3-methylpiperazine** (CCMP, CAS: 1240574-50-8) is a highly versatile secondary amine building block specifically engineered for the development of neuroactive libraries targeting aminergic G-protein-coupled receptors (GPCRs)[2].

The structural architecture of CCMP provides three distinct causal advantages in medicinal chemistry:

- The Piperazine Core (Pharmacophore Anchor): At physiological pH, the basic nitrogen of the piperazine ring is protonated. This mimics endogenous monoamines (like serotonin and

dopamine), allowing the molecule to form a critical, highly conserved salt bridge with the Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[3].

- The 3-Methyl Substitution (Conformational Bias): The introduction of a methyl group at the C3 position breaks the symmetry of the piperazine ring. This steric bulk biases the ring into a specific chair conformation, which enhances receptor subtype selectivity and shields the adjacent nitrogen from rapid oxidative metabolism by CYP450 enzymes.
- The Cyclohexanecarbonyl Moiety (Lipophilic Vector): Successful CNS drugs require a calculated partition coefficient (cLogP) typically between 2.0 and 4.0 to effectively cross the blood-brain barrier (BBB)[4]. The cyclohexyl group provides optimal lipophilicity while the carbonyl group acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely aliphatic chains.

Experimental Workflow

Figure 1: End-to-end workflow from CCMP functionalization to in vitro GPCR pharmacological screening.

Protocol A: Late-Stage Functionalization via Reductive Amination

To explore the chemical space around the CCMP scaffold, late-stage N-alkylation is performed using reductive amination. This self-validating protocol utilizes Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride to avoid toxic cyanide byproducts and prevent the over-reduction of the starting aldehyde.

Reagents & Materials:

- **1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP)**
- Diverse Aryl Aldehydes (e.g., 4-chlorobenzaldehyde, 3-cyanobenzaldehyde)
- Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)

- Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

- Imine Formation: In a 20 mL scintillation vial, dissolve CCMP (1.0 mmol) and the selected aryl aldehyde (1.2 mmol) in 5.0 mL of anhydrous DCE.
 - Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for borohydride reagents.
- Acid Catalysis: Add 1-2 drops of glacial acetic acid to the mixture to lower the pH to ~5.0.
 - Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion.
- Reduction: Stir the mixture at room temperature for 30 minutes. Slowly add $\text{NaBH}(\text{OAc})_3$ (1.5 mmol) in three portions over 15 minutes to prevent exothermic runaway. Stir the reaction for 16 hours at room temperature.
- Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO_3 . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Validation (Self-Correction Step): Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5). Validate the purity (>95%) using LC-MS and confirm the structure via $^1\text{H-NMR}$, specifically looking for the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the new benzylic protons (~3.5 ppm).

Protocol B: In Vitro GPCR Radioligand Binding Assay

Once the CCMP derivatives are synthesized, their binding affinities (K_i) for target CNS receptors (e.g., 5-HT_{1A} and D₂) must be quantified^[5]. This protocol uses a competitive radioligand binding assay.

Reagents & Materials:

- CHO cell membrane preparations expressing human 5-HT_{1A} or D₂ receptors.
- Radioligands: [³H]-8-OH-DPAT (for 5-HT_{1A}) and [³H]-Spiperone (for D₂).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- GF/B glass microfiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

Step-by-Step Methodology:

- Compound Preparation: Prepare 10-point serial dilutions of the synthesized CCMP derivatives in DMSO, ranging from 10⁻¹⁰ M to 10⁻⁵ M (final assay concentration).
- Incubation Mixture: In a 96-well deep-well plate, combine:
 - 150 µL of Assay Buffer.
 - 20 µL of the test compound (or 10 µM Haloperidol/Serotonin for defining Non-Specific Binding, NSB).
 - 20 µL of the radioligand (final concentration 0.5 nM).
 - 10 µL of membrane suspension (10-20 µg protein/well).
- Equilibration: Seal the plate and incubate at room temperature for 60 minutes.
 - Causality: 60 minutes ensures the binding kinetics reach steady-state equilibrium, which is mathematically required for accurate K_i calculation.
- Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filters, add 40 µL of liquid scintillation cocktail to each well, and read the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

- Data Analysis: Calculate the IC₅₀ using non-linear regression (GraphPad Prism). Convert IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation:

, where [L] is the radioligand concentration and K_d is its dissociation constant.

Data Presentation: SAR Summary

The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data for a library synthesized from the CCMP scaffold.

Compound ID	Aryl Aldehyde Substituent (R)	cLogP	5-HT1A Binding (K _i , nM)	D2 Binding (K _i , nM)	Selectivity (5-HT1A/D2)
CCMP-01	Phenyl	2.85	145.2	310.5	2.1x
CCMP-02	4-Chlorophenyl	3.42	42.1	85.3	2.0x
CCMP-03	3-Cyanophenyl	2.65	8.4	412.0	49.0x
CCMP-04	2-Methoxyphenyl	2.91	18.5	22.4	1.2x

Insight: The inclusion of a hydrogen-bond acceptor (cyano group) at the meta-position (CCMP-03) significantly enhances 5-HT1A affinity while maintaining an optimal cLogP for BBB penetration, demonstrating the tunability of the piperazine scaffold[4].

Mechanistic Pathway Visualization

Aminergic GPCRs like 5-HT1A and D2 are typically coupled to G_{i/o} proteins. When a CCMP-derived agonist binds to the receptor, it triggers a cascade that ultimately suppresses cellular excitability.

Figure 2: Inhibitory G_{i/o} signaling cascade modulated by CCMP-derived GPCR ligands.

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